
cinnoline-4-carbonitrile
Overview
Description
Cinnoline-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by a fused bicyclic structure consisting of a benzene ring and a pyridazine ring, with a nitrile group (-CN) at the 4-position. This scaffold is synthetically versatile, enabling diverse functionalization for applications in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cinnoline-4-carbonitrile typically involves the reaction of cinnoline derivatives with nitrile-containing reagents. One common method is the reaction of 4-chlorocinnoline with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pressure, and reaction time to optimize the production process .
Chemical Reactions Analysis
Substitution Reactions
The nitrile group at the 4-position undergoes nucleophilic displacement under specific conditions, forming derivatives with varied functional groups. Key reactions include:
Key Findings :
-
Reactions with ketones (e.g., acetone, acetophenone) yield alkyl/aryl methyl ketones via sodium amide-mediated substitution .
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Cyanoalkylation with malononitrile or ethyl cyanoacetate proceeds efficiently in dimethyl sulfoxide (DMSO) at elevated temperatures .
Condensation Reactions
Cinnoline-4-carbonitrile participates in condensations to form fused heterocyclic systems:
Key Findings :
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Condensation with thiourea introduces a thioxo group, expanding utility in sulfur-containing drug candidates .
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Hydrazine derivatives form pyrazolo-cinnoline hybrids, which are explored for antimicrobial and anticancer activities .
Reduction and Hydrogenation
The nitrile group can be reduced to amines or participate in hydrogenation:
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
Sodium borohydride | Cinnoline-4-amine | Aqueous ethanol, RT | 75% | |
H₂, Pd/C (catalytic) | 4,4′-Bicinnolyl-3,3′-dicarbonitrile | Basic medium, high pressure | 82% |
Key Findings :
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Sodium borohydride selectively reduces the nitrile to an amine without affecting the cinnoline ring .
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Catalytic hydrogenation under basic conditions yields bicinnolyl derivatives, useful in polymer chemistry .
Electrochemical Transformations
Electrochemical methods enable direct functionalization:
Method | Product | Conditions | Yield | Reference |
---|---|---|---|---|
Electrolysis (aqueous acid) | Cinnolin-4-ol | Constant current, RT | 70–100% |
Key Findings :
-
Electrochemical oxidation converts the nitrile to a hydroxyl group with high efficiency, avoiding harsh reagents .
Comparative Reactivity
This compound exhibits distinct reactivity compared to analogs:
Compound | Reactivity | Key Difference | Reference |
---|---|---|---|
4-Isoquinolinecarbonitrile | Less electrophilic nitrile | Isoquinoline ring less electron-deficient | |
4-Quinoxalinecarbonitrile | Higher solubility in polar solvents | Quinoxaline ring enhances polarity |
Scientific Research Applications
Medicinal Chemistry Applications
Cinnoline-4-carbonitrile and its derivatives have shown promising biological activities, making them valuable in drug discovery.
Anticancer Activity
Recent studies have highlighted the potential of cinnoline derivatives as inhibitors of tubulin polymerization, which is crucial in cancer cell proliferation. For instance, novel cinnolone derivatives synthesized via a three-step synthetic protocol exhibited significant inhibitory activity with a computational binding affinity of against tubulin . This suggests that this compound could serve as a lead compound for developing new anticancer agents.
Inhibition of Human Neutrophil Elastase (HNE)
Cinnoline derivatives have been identified as reversible competitive inhibitors of human neutrophil elastase (HNE), an important target in inflammatory diseases. The most potent compound from this class demonstrated an IC50 value of . Molecular docking studies confirmed the interaction between these compounds and the HNE binding site, indicating their potential therapeutic utility in treating conditions associated with excessive elastase activity.
Fluorogenic Probes
A novel fluorogenic probe based on the transformation of 4-azidocinnoline to cinnoline-4-amine was developed, demonstrating strong fluorescence in polar solvents like water. This probe was tested on HepG2 liver cancer cells, showcasing its applicability in cellular imaging and monitoring intracellular processes . The ability to visualize cellular events makes this compound a candidate for developing advanced diagnostic tools.
Antimicrobial Properties
Cinnoline derivatives have also been explored for their antimicrobial properties. A study reported that certain cinnoline compounds exhibited antibacterial activity against both Gram-negative and Gram-positive bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. This highlights their potential as therapeutic agents in combating bacterial infections.
Material Science Applications
The unique properties of this compound extend beyond biological applications into material science. For example:
Green Synthesis
A green synthesis approach utilizing natural microcapsules has been developed for producing cinnoline derivatives, which demonstrated promising optical properties and antibacterial activity . This method not only enhances the efficiency of synthesis but also minimizes environmental impact.
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of cinnoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Quinoline and Isoquinoline Derivatives
Quinoline-4-carbonitriles
- 4-Hydroxy-7-methyl-6-nitroquinoline-3-carbonitrile (CAS 919482-00-1) features a nitrile group at the 3-position of a quinoline scaffold. Its synthesis emphasizes nitro and hydroxy substituents, which influence electronic properties and solubility .
- 2-Chloroquinoline-4-carbonitrile (CAS 4366-88-5) has a molecular weight of 188.62 g/mol, a density of 1.36 g/cm³, and a boiling point of 257.8°C. The chlorine substituent enhances electrophilic reactivity compared to unsubstituted cinnoline-4-carbonitriles .
Isoquinoline-4-carbonitrile
- Isoquinoline-4-carbonitrile (CAS 59181-20-3, C₁₀H₇ClN₂) differs in nitrogen placement, leading to distinct electronic and steric profiles. Its applications in catalysis and drug discovery are under investigation .
Key Differences :
- Reactivity: Quinoline derivatives exhibit greater stability in acidic conditions due to aromatic nitrogen positioning, whereas cinnolines are more reactive in nucleophilic substitutions .
- Applications: Cinnoline-4-carbonitriles are prioritized in antimalarial research (e.g., 3-amino-5,7,8-trichloro-6-hydroxycinnoline-4-carbonitrile ), while quinoline nitriles are explored for optoelectronic materials .
Benzothiadiazole and Thiazole Derivatives
Benzo[c][1,2,5]thiadiazole-4-carbonitrile
- (E)-7-(4-(Diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile incorporates a thiadiazole ring, enhancing π-conjugation for use in organic light-emitting diodes (OLEDs). Its synthesis involves palladium-catalyzed cross-coupling .
1,3-Thiazole-4-carbonitrile
- This compound (C₄H₂N₂S) exhibits strong hydrogen bonding (C–H⋯N) and π–π stacking interactions in its crystal structure, properties absent in cinnoline derivatives. Applications include catalysis and agrochemicals .
Key Differences :
- Electronic Properties: Thiadiazole derivatives show broader absorption spectra due to extended conjugation, whereas cinnoline-4-carbonitriles have stronger dipole moments from asymmetric nitrogen placement .
Hexahydroquinoline and Pyrroloquinoline Derivatives
Hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(1,3-benzodioxol-5-yl)-1-(2-cyanophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS 444933-56-6) features a partially saturated ring system, improving solubility for pharmaceutical formulations .
1H-Pyrrolo[2,3-b]quinoline-4-carbonitrile
- This fused pyrroloquinoline derivative (CAS 123217-36-7) is studied for kinase inhibition, leveraging the nitrile group for target binding .
Key Differences :
- Synthetic Complexity: Hexahydroquinoline derivatives require multi-step syntheses with chiral resolution, whereas cinnoline-4-carbonitriles are accessible via one-pot methods .
Biphenyl and Aromatic Carbonitriles
4’-((Diethylamino)methyl)-[1,1’-biphenyl]-4-carbonitrile
- Synthesized via alkylation of 4’-bromomethylbiphenyl with diethylamine, this compound (97% yield) is a liquid with applications in fluorescence probes .
Key Differences :
- Physicochemical Properties: Biphenyl carbonitriles are non-crystalline and lipophilic, contrasting with the solid-state hydrogen bonding observed in cinnoline derivatives .
Biological Activity
Cinnoline-4-carbonitrile is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicine, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound features a cinnoline ring with a cyano group at the 4-position. Its synthesis often involves various methods, including cyclocondensation reactions and microwave-assisted techniques. Recent studies have demonstrated efficient synthetic routes yielding high purity and biological activity.
Biological Activities
This compound and its derivatives exhibit a range of biological activities:
- Antimicrobial Activity : Research indicates that cinnoline derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the effectiveness of certain cinnoline derivatives against Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents .
- Anticancer Properties : Several studies have reported the anticancer activity of cinnoline derivatives. A review noted that specific compounds demonstrated cytotoxic effects on various cancer cell lines, suggesting mechanisms involving apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Cinnoline derivatives have shown promise in reducing inflammation. In experimental models, compounds such as 3-acetyl-6-fluoro-cinnoline demonstrated significant anti-inflammatory activity, with percentage inhibition rates comparable to standard anti-inflammatory drugs .
Case Studies
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Antibacterial Efficacy :
- A study tested a series of cinnoline derivatives against multiple bacterial strains, finding that compounds with halogen substitutions exhibited enhanced antibacterial activity.
- The results indicated that 7-chloro-6-fluoro-cinnoline derivatives had minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
- Antitumor Activity :
- Anti-inflammatory Studies :
Table 1: Antibacterial Activity of Cinnoline Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
7-Chloro-6-fluoro-cinnoline | E. coli | 12 |
7-Bromo-cinnoline | S. aureus | 8 |
3-Acetyl-cinnoline | Pseudomonas aeruginosa | 10 |
Table 2: Anticancer Activity (IC50 Values)
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HeLa | 15 |
Cinnoline derivative A | MCF-7 | 20 |
Cinnoline derivative B | A549 | 18 |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of cinnoline-4-carbonitrile while minimizing byproduct formation?
- Methodological Guidance : Begin with the cyclization of o-cyanobenzyl bromide with diethylamine in ethanol, as described in synthetic routes . To optimize yield, systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor intermediates via HPLC. Use Design of Experiments (DoE) to identify critical variables. For purity, employ recrystallization with ethanol/water mixtures and validate via melting point analysis and NMR .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Guidance : Prioritize NMR (¹H/¹³C) to confirm the nitrile group (δ ~110-120 ppm in ¹³C) and amino proton signals (δ ~5-6 ppm in ¹H). IR spectroscopy can validate the C≡N stretch (~2200 cm⁻¹). Pair these with mass spectrometry (ESI-MS) for molecular ion confirmation. For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers conduct a systematic literature review to identify gaps in this compound applications?
- Methodological Guidance : Apply the PICO framework (Population: cinnoline derivatives; Intervention: functionalization at C4; Comparison: other nitrile-containing heterocycles; Outcome: bioactivity/physicochemical properties). Use databases like PubMed and SciFinder with keywords "this compound AND synthesis," "this compound AND biological activity." Exclude non-peer-reviewed sources and prioritize recent studies (post-2015) .
Q. What criteria define a testable hypothesis for studying this compound’s antimalarial activity?
- Methodological Guidance : Frame hypotheses using FINER criteria (Feasible: in vitro assays on Plasmodium cultures; Interesting: novel mechanism vs. chloroquine; Novel: unexplored SAR at C4; Ethical: non-human models; Relevant: rising drug resistance). For example: "this compound inhibits Plasmodium falciparum growth by targeting heme polymerization, with IC₅₀ ≤ 1 μM" .
Q. How can independent and dependent variables be operationalized in stability studies of this compound?
- Methodological Guidance : Independent variables: pH (2–12), temperature (25–60°C), light exposure. Dependent variables: degradation rate (HPLC quantitation), nitrile group integrity (IR). Control variables: solvent (aqueous buffer), oxygen exclusion (N₂ atmosphere). Use Arrhenius plots to model temperature-dependent degradation .
Advanced Research Questions
Q. How should contradictory data on this compound’s solubility in polar solvents be resolved?
- Methodological Guidance : Replicate experiments under standardized conditions (e.g., USP dissolution apparatus, 37°C). Compare solubility in DMSO, ethanol, and water using saturation shake-flask method with UV-Vis quantification. Analyze discrepancies via error propagation models (e.g., Monte Carlo simulations) and report confidence intervals .
Q. What mechanistic studies are required to elucidate this compound’s interaction with DNA gyrase?
- Methodological Guidance : Employ surface plasmon resonance (SPR) to measure binding affinity (KD). Validate with molecular docking (AutoDock Vina) using PDB: 1KZN. Confirm inhibition via supercoiling assay with E. coli gyrase and plasmid DNA. Compare ΔΔG values to fluoroquinolones .
Q. How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?
- Methodological Guidance : Use DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and identify electrophilic centers. Validate with Fukui indices for nitrile carbon. Correlate with experimental kinetics (second-order rate constants in SNAr reactions) .
Q. What protocols ensure reproducibility in this compound’s catalytic hydrogenation studies?
- Methodological Guidance : Standardize catalyst activation (10% Pd/C, H₂ flow at 1 bar, 25°C). Monitor reaction progress via in-situ FTIR (C≡N peak disappearance). Report turnover numbers (TON) and frequencies (TOF) with error margins (±SEM). Share raw data in supplementary repositories .
Q. How should researchers present conflicting thermal stability data in publications?
Properties
IUPAC Name |
cinnoline-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-5-7-6-11-12-9-4-2-1-3-8(7)9/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKALQBBFRXNOBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80343927 | |
Record name | 4-Cinnolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16470-90-9 | |
Record name | 4-Cinnolinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80343927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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